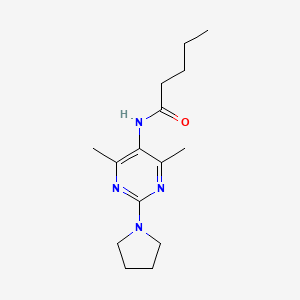

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-4-5-8-13(20)18-14-11(2)16-15(17-12(14)3)19-9-6-7-10-19/h4-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILWTTXEDUVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide typically involves multiple steps, starting with the formation of the pyrimidinyl core. This can be achieved through a cyclization reaction of appropriate precursors, such as amidines and β-dicarbonyl compounds

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: Conversion of the pyrimidinyl group to its corresponding oxidized derivatives.

Reduction: Reduction of the pyrimidinyl group to form reduced analogs.

Substitution: Replacement of substituents on the pyrimidinyl or pyrrolidinyl rings with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized pyrimidinyl derivatives, reduced pyrimidinyl analogs, and various substituted pyrimidinyl and pyrrolidinyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Based Scaffolds

(a) Substituent Variations on the Pyrimidine Ring

Target Compound :

- 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-phenoxyphenyl)propanamide (): Substituents: Methylsulfanyl at the 2-position. Amide chain: Propanamide. Molecular weight: 348.5 g/mol (C₁₆H₂₄N₆OS). Key differences: Shorter chain and sulfur-containing substituent may enhance metabolic stability but reduce lipophilicity compared to the target compound .

(b) Amide Chain Modifications

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities supported by research findings.

Structural Characteristics

The compound features a pyrimidine core substituted with a pyrrolidine ring and a pentanamide side chain. The presence of the pyrrolidine ring contributes to the compound's flexibility, which may enhance its interaction with biological targets. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.

- Amidation : The intermediate is then reacted with pentanoic acid or its derivatives to yield the final product.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels through techniques like recrystallization and chromatography .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Similar compounds have been investigated for their anticancer activities. Research suggests that the pyrimidine derivatives may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .

Case Studies

Several studies have documented the biological activities of related compounds:

- Case Study on Anticancer Activity : A study explored the effects of a pyrimidine derivative on human breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another research project tested various derivatives against Staphylococcus aureus and E. coli, revealing that modifications to the pyrrolidine ring enhanced antimicrobial potency .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| 2-(Pyrrolidin-1-yl)pyrimidine | Antagonist of vanilloid receptor 1 | Receptor modulation |

| Thieno[3,2-b]pyridine | Anticancer properties | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.